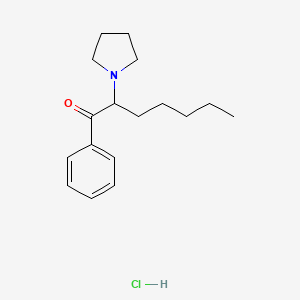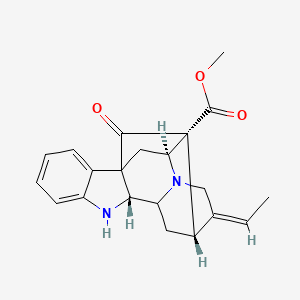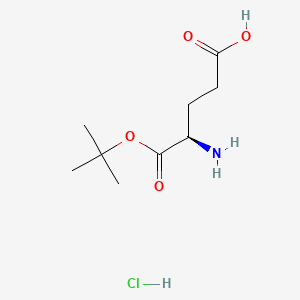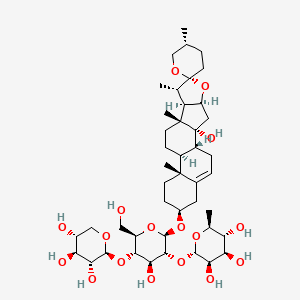
Buergerinin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buergerinin B is a natural product that can be found in the roots of Scrophularia ningpoensis . It has a molecular weight of 202.20 g/mol .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Buergerinin B, a related compound, Buergerinin F, has been synthesized via an enantioselective aldol reaction of a tetrasubstituted ketene silyl acetal with crotonaldehyde, followed by intramolecular Wacker-type ketalization .Molecular Structure Analysis
The molecular formula of Buergerinin B is C9H14O5 . It contains 9 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
Buergerinin B is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 202.20 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Buergerinin F and G: Han and Lowary (2003) conducted syntheses of buergerinin F and G to establish their absolute stereochemistry. They used a linear sequence for synthesizing buergerinin F in 15 steps from thymidine, with subsequent oxidation to afford buergerinin G (Han & Lowary, 2003).
Clinical Applications in Buerger's Disease: Fazeli and Arshadi (2009) designed a group therapy program for smoking cessation in patients with Buerger's Disease, a chronic peripheral vascular disease. Their study showed partial or complete remission in most patients, indicating the effectiveness of this therapy in improving clinical outcomes (Fazeli & Arshadi, 2009).
Genetic Factors in Buerger's Disease: Chen et al. (2007) investigated the genetic associations with Buerger Disease (BD), focusing on polymorphisms in HLA-DPB1, DRB1, and B, and a promoter polymorphism of CD14. They found significant associations with multiple genetic markers, suggesting genetic control in the susceptibility to BD (Chen et al., 2007).
Iridoid Derivative from Scrophularia buergeriana: Wu et al. (2014) isolated a new iridoid derivative named buergerinin from the roots of Scrophularia buergeriana. They elucidated its structure based on MS and NMR spectroscopic analyses (Wu et al., 2014).
Autotransplantation of Purified CD34+ Cells for Buerger Disease: Dong et al. (2019) assessed the efficacy of autotransplantation of purified CD34+ cells for critical limb ischemia in BD patients. Their study concluded that this method could achieve limb salvage and life quality improvement in patients (Dong et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXWSFMKSXFDD-YGBUUZGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1COC(=O)C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1COC(=O)C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buergerinin B | |
Q & A
Q1: What is Buergerinin B and where is it found?
A: Buergerinin B is a newly discovered iridoid, a type of naturally occurring chemical compound often found in plants and known for various biological activities. It was first isolated from the roots of Scrophularia buergeriana [], a plant species traditionally used in Asian medicine.
Q2: What other iridoids have been found alongside Buergerinin B?
A: Research on Scrophularia ningpoensis, another plant in the same genus, has uncovered several other iridoids, including harpagide, harpagoside, 8-O-feruloylharpagide, 8-O-(p-coumaroyl)harpagide, and aucubin []. The presence of these compounds in related plant species suggests potential similarities in their biosynthetic pathways and possibly even shared biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)


